molecular formula C28H26N4O6S2 B14440387 N,N'-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) CAS No. 77502-35-3

N,N'-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide)

Cat. No.: B14440387
CAS No.: 77502-35-3
M. Wt: 578.7 g/mol
InChI Key: HYSQMNYAFPIVPG-UHFFFAOYSA-N
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Description

N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) is a complex organic compound that features a combination of pyridine and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) typically involves multiple steps, starting with the preparation of the pyridine and benzamide precursors. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes. The final step usually involves the coupling of the pyridine and benzamide groups under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) involves its interaction with specific molecular targets and pathways. The pyridine and benzamide groups can bind to metal ions or proteins, modulating their activity and function. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) include:

Uniqueness

What sets N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) apart from these similar compounds is its unique combination of pyridine and benzamide groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

77502-35-3

Molecular Formula

C28H26N4O6S2

Molecular Weight

578.7 g/mol

IUPAC Name

4-methylsulfonyl-N-[2-[(4-methylsulfonylbenzoyl)amino]-1,2-dipyridin-4-ylethyl]benzamide

InChI

InChI=1S/C28H26N4O6S2/c1-39(35,36)23-7-3-21(4-8-23)27(33)31-25(19-11-15-29-16-12-19)26(20-13-17-30-18-14-20)32-28(34)22-5-9-24(10-6-22)40(2,37)38/h3-18,25-26H,1-2H3,(H,31,33)(H,32,34)

InChI Key

HYSQMNYAFPIVPG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC(C2=CC=NC=C2)C(C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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